molecular formula C10H9ClF3NOS B14068031 1-(2-Amino-6-(trifluoromethylthio)phenyl)-2-chloropropan-1-one

1-(2-Amino-6-(trifluoromethylthio)phenyl)-2-chloropropan-1-one

Cat. No.: B14068031
M. Wt: 283.70 g/mol
InChI Key: DCGFUOCGKNUGHB-UHFFFAOYSA-N
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Description

1-(2-Amino-6-(trifluoromethylthio)phenyl)-2-chloropropan-1-one is a chemical compound with the molecular formula C10H10ClF3NOS It is characterized by the presence of an amino group, a trifluoromethylthio group, and a chloropropanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Amino-6-(trifluoromethylthio)phenyl)-2-chloropropan-1-one typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-amino-6-(trifluoromethylthio)benzene and 2-chloropropanone.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of solvents like dichloromethane or ethanol. The reaction temperature is maintained at a specific range to ensure optimal yield.

    Catalysts and Reagents: Catalysts such as palladium or copper may be used to facilitate the reaction. Common reagents include bases like sodium hydroxide or potassium carbonate.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. Purification steps, including crystallization or chromatography, are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

1-(2-Amino-6-(trifluoromethylthio)phenyl)-2-chloropropan-1-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like lithium aluminum hydride.

    Substitution: The chloropropanone moiety can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

1-(2-Amino-6-(trifluoromethylthio)phenyl)-2-chloropropan-1-one has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(2-Amino-6-(trifluoromethylthio)phenyl)-2-chloropropan-1-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The trifluoromethylthio group is known to enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins or cell membranes. The exact pathways involved depend on the specific biological context and target.

Comparison with Similar Compounds

Similar Compounds

    1-(2-Amino-6-(trifluoromethylthio)phenyl)propan-1-one: Similar in structure but lacks the chlorine atom.

    2-Amino-6-(trifluoromethylthio)benzothiazole: Contains a benzothiazole ring instead of the chloropropanone moiety.

    1-(2-Amino-6-(trifluoromethylthio)phenyl)-2-bromopropan-1-one: Similar structure with a bromine atom instead of chlorine.

Uniqueness

1-(2-Amino-6-(trifluoromethylthio)phenyl)-2-chloropropan-1-one is unique due to the presence of both the trifluoromethylthio group and the chloropropanone moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C10H9ClF3NOS

Molecular Weight

283.70 g/mol

IUPAC Name

1-[2-amino-6-(trifluoromethylsulfanyl)phenyl]-2-chloropropan-1-one

InChI

InChI=1S/C10H9ClF3NOS/c1-5(11)9(16)8-6(15)3-2-4-7(8)17-10(12,13)14/h2-5H,15H2,1H3

InChI Key

DCGFUOCGKNUGHB-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)C1=C(C=CC=C1SC(F)(F)F)N)Cl

Origin of Product

United States

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